Liriodendrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

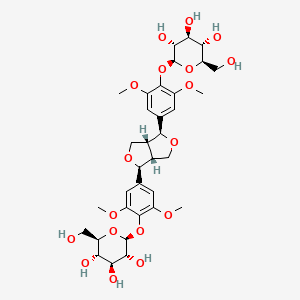

CID 21603207 is a natural product found in Globularia alypum, Liriodendron tulipifera, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Liriodendrin exhibits significant anti-inflammatory effects, particularly in the context of gastrointestinal disorders and radiation enteritis. A study demonstrated that this compound can inhibit intestinal inflammation and apoptosis through the sphingolipid pathway. It reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby mitigating histological damage in intestinal tissues .

Case Study: Radiation Enteritis

- Objective: To assess the protective effects of this compound on intestinal tissues in mice subjected to radiation.

- Findings: this compound administration led to decreased levels of ceramides and inhibited apoptosis in intestinal cells. The compound significantly reduced inflammatory markers, suggesting its potential as a therapeutic agent for radiation-induced gastrointestinal damage.

Cardioprotective Effects

This compound has shown promise in protecting cardiac tissues following myocardial infarction. In a rat model, it was found to improve cardiac function by inhibiting inflammatory responses and reducing apoptosis in myocardial cells.

Case Study: Myocardial Infarction

- Objective: To evaluate the cardioprotective effects of this compound post-myocardial infarction.

- Methodology: Rats were treated with this compound after inducing myocardial infarction.

- Results: Echocardiographic assessments revealed improved left ventricular ejection fraction and reduced myocardial tissue necrosis. The compound also downregulated the NF-κB signaling pathway, which is crucial in inflammatory responses .

Gastroprotective Effects

Research indicates that this compound may be effective in preventing gastric ulcers and protecting gastric mucosa from damage induced by various irritants.

Case Study: Gastric Ulcer Prevention

- Objective: To investigate the gastroprotective effects of this compound against ethanol-induced gastric ulcers.

- Findings: In experimental models, this compound treatment resulted in a significant reduction of ulcer area and improved gastric mucosal integrity. The compound enhanced mucus secretion and decreased gastric acidity, indicating its potential as a therapeutic agent for gastritis and gastric ulcers .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, particularly in conditions like Alzheimer's disease.

Research Insights:

- Studies have indicated that this compound can reduce oxidative stress and inflammation in neuronal cells, potentially offering protective effects against neurodegenerative diseases.

- Its ability to inhibit apoptosis in neuronal cells has been highlighted as a promising avenue for further research into treatments for Alzheimer's disease .

Data Summary Table

Eigenschaften

Molekularformel |

C34H46O18 |

|---|---|

Molekulargewicht |

742.7 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,33-,34-/m0/s1 |

InChI-Schlüssel |

FFDULTAFAQRACT-XKBSQSBASA-N |

SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

Isomerische SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |

Kanonische SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

Synonyme |

liriodendrin liriodendrin, (1alpha,3aalpha,4alpha,6aalpha)-isomer liriodendrin, 1R-(1alpha,3aalpha,4alpha,6aalpha)-isomer liriodendrin, 1R-(1alpha,3abeta,4beta,6aalpha)-isomer liriodendrin, 1S-(1alpha,3aalpha,4alpha,6abeta)-isomer liriodendrin,1S-(1alpha,3aalpha,4alpha,6aalpha)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.